molecular formula C14H21NO3 B2535424 tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate CAS No. 1250442-02-4

tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate

Cat. No. B2535424
CAS RN: 1250442-02-4
M. Wt: 251.326
InChI Key: VWXWOSCDWNXSIK-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate is a compound with potential applications in scientific research.

Scientific Research Applications

Synthetic Studies in Marine Drugs

A study focused on the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives, potentially useful for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. A key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was synthesized for this purpose, which might be related to the structural framework of tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate (Li et al., 2013).

Chemical Synthesis and Crystallography

The compound 2(1H)‐Isoquinolinecarboxylic Acid, 1‐(1,1‐Dimethylethoxy)‐1,1‐dimethylethyl Ester, closely related to tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate, was studied for its chemical properties and applications in chemical synthesis. It serves as a key reagent in tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without any bases (Saito & Takahata, 2009).

Diels‐Alder Reaction in Organic Syntheses

Another study discussed the use of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in the Diels‐Alder reaction, a reaction used in organic synthesis for constructing cyclic structures. This application could be relevant to the synthesis and reaction behavior of tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate (Padwa et al., 2003).

Anionic Cascade Recyclization

A study in 2020 discussed the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems. This research shows the potential of tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate in complex organic transformations and synthesizing novel chemical structures (Ivanov, 2020).

Tert-Butoxycarbonylation Reagent

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), a compound structurally similar to tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate, is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and amines. This shows its utility in protecting functional groups during synthetic procedures (Saito et al., 2006).

properties

IUPAC Name

tert-butyl 6-oxo-1,3,4,7,8,8a-hexahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h8,11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXWOSCDWNXSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)CCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-oxo-3,4,6,7,8,8a-hexahydroisoquinoline-2(1H)-carboxylate

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